molecular formula C7H5NO2S B039036 5-Hydroxybenzo[d]thiazol-2(3H)-one CAS No. 115045-83-5

5-Hydroxybenzo[d]thiazol-2(3H)-one

Cat. No. B039036
M. Wt: 167.19 g/mol
InChI Key: DGUTYSVRJFTBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxybenzo[d]thiazol-2(3H)-one, also known as 2-hydroxybenzothiazin-3-one, is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. This compound is a derivative of benzothiazinone, which is a class of compounds that has been extensively studied due to their diverse biological activities.

Mechanism Of Action

The mechanism of action of 5-Hydroxybenzo[d]thiazol-2(3H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been reported to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. Additionally, 5-Hydroxybenzo[d]thiazol-2(3H)-one has been reported to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that is involved in the regulation of various genes that are related to inflammation and immune response.

Biochemical And Physiological Effects

5-Hydroxybenzo[d]thiazol-2(3H)-one has been reported to exhibit diverse biochemical and physiological effects, depending on the concentration and duration of exposure. For example, this compound has been reported to induce apoptosis, which is a process of programmed cell death that is important for the maintenance of tissue homeostasis. Additionally, 5-Hydroxybenzo[d]thiazol-2(3H)-one has been reported to inhibit the growth and proliferation of cancer cells, which makes it a potential candidate for the development of anticancer drugs.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Hydroxybenzo[d]thiazol-2(3H)-one in lab experiments is its diverse biological activities, which makes it a potential candidate for the development of drugs and other therapeutic agents. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 5-Hydroxybenzo[d]thiazol-2(3H)-one in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 5-Hydroxybenzo[d]thiazol-2(3H)-one, including:
1. Development of novel anticancer drugs based on the structure of 5-Hydroxybenzo[d]thiazol-2(3H)-one.
2. Investigation of the potential applications of 5-Hydroxybenzo[d]thiazol-2(3H)-one in the treatment of other diseases, such as inflammation and autoimmune disorders.
3. Development of new synthetic methods for the preparation of 5-Hydroxybenzo[d]thiazol-2(3H)-one and its derivatives, with improved yields and selectivity.
4. Investigation of the mechanism of action of 5-Hydroxybenzo[d]thiazol-2(3H)-one, with the aim of identifying new targets for drug development.
5. Exploration of the potential applications of 5-Hydroxybenzo[d]thiazol-2(3H)-one in material science, such as the synthesis of new organic materials with unique properties.

Synthesis Methods

The synthesis of 5-Hydroxybenzo[d]thiazol-2(3H)-one can be achieved through several methods, including the condensation of 2-aminophenol with 2-chlorobenzoic acid in the presence of a base, such as potassium hydroxide or sodium carbonate. Another method involves the reaction of 2-chlorobenzoic acid with thiourea in the presence of a base, followed by oxidation with hydrogen peroxide. The yield of the synthesis process can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

5-Hydroxybenzo[d]thiazol-2(3H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been reported to exhibit diverse biological activities, such as antimicrobial, anticancer, and anti-inflammatory activities. In material science, 5-Hydroxybenzo[d]thiazol-2(3H)-one has been used as a building block for the synthesis of organic materials, such as polymers and dendrimers. In environmental science, this compound has been used as a fluorescent probe for the detection of heavy metal ions in water.

properties

CAS RN

115045-83-5

Product Name

5-Hydroxybenzo[d]thiazol-2(3H)-one

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

5-hydroxy-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C7H5NO2S/c9-4-1-2-6-5(3-4)8-7(10)11-6/h1-3,9H,(H,8,10)

InChI Key

DGUTYSVRJFTBEW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)NC(=O)S2

Canonical SMILES

C1=CC2=C(C=C1O)NC(=O)S2

synonyms

2(3H)-Benzothiazolone,5-hydroxy-(9CI)

Origin of Product

United States

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